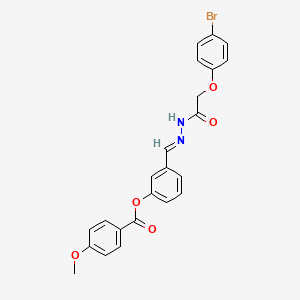
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenyl group attached to the indole ring, which is further connected to a dimethylamino group via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The final step involves the alkylation of the indole derivative with dimethylamine, typically using formaldehyde as a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylene bridge, leading to the formation of N-oxides or aldehydes.
Reduction: Reduction reactions can target the indole ring or the phenyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides, aldehydes, or carboxylic acids.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Indole derivatives are known to interact with various biological targets, including enzymes and receptors, making them useful in drug discovery.
Medicine
In medicine, indole derivatives have shown promise in treating various conditions such as cancer, inflammation, and neurological disorders. This compound may serve as a lead compound for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for modifications that can lead to materials with desirable properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
- N,N-dimethyl-5-methyl-1H-indol-3-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Uniqueness
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is unique due to the specific positioning of the phenyl group and the dimethylamino group. This configuration can influence its binding affinity and selectivity towards biological targets, making it distinct from other indole derivatives.
Propriétés
| 4660-96-2 | |
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-19(2)12-15-14-10-6-7-11-16(14)18-17(15)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
Clé InChI |
CECAAFFTTFQGHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)



![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)

